1(2H)-吡啶羧酸,3,4-二氢-4-氧代,乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

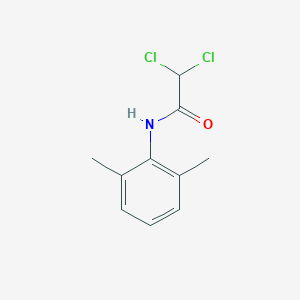

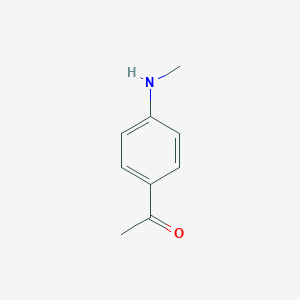

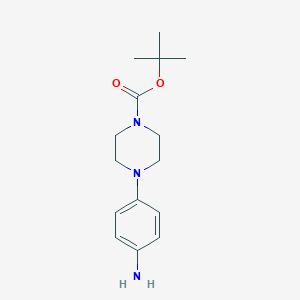

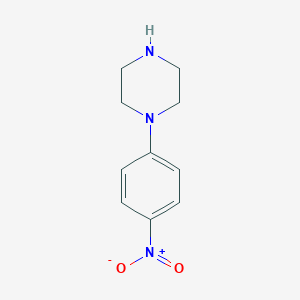

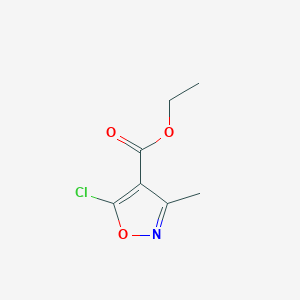

The compound "1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester" is a derivative of pyridinecarboxylic acid, which is a class of compounds that have been extensively studied due to their multifunctional properties and potential applications in various fields, including pharmacology and materials science. The ethyl ester group in the compound suggests that it is a modified version of the parent acid, potentially altering its physical and chemical properties for specific applications.

Synthesis Analysis

The synthesis of related pyridinecarboxylic acid derivatives has been reported in the literature. For instance, novel multifunctional compounds with pyridine-2,6-dicarboxylic acid were synthesized by hydrolyzing esters prepared by coupling diethyl 4-hydroxypyridine-2,6-dicarboxylate to bis-halohydrocarbons or bis-halides . Similarly, ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids were synthesized and then converted to the corresponding carboxylic acids and further decarboxylated to produce pyridinecarbonitriles . These methods demonstrate the versatility of pyridinecarboxylic acid derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyridinecarboxylic acid derivatives is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom. The substitution pattern on the pyridine ring, as well as the presence of additional functional groups, can significantly influence the chemical behavior of these compounds. For example, the introduction of an ethyl ester group can affect the molecule's reactivity and interaction with other chemical species .

Chemical Reactions Analysis

Pyridinecarboxylic acid derivatives participate in various chemical reactions. The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can then undergo further chemical transformations such as decarboxylation . Additionally, these compounds can be used as intermediates in the synthesis of more complex molecules, such as the fluorinated compounds of the oxacin family, which exhibit broad-spectrum antibacterial activities . The oxo Diels-Alder reaction has also been employed to synthesize related compounds, such as pyrano[3,4-c]pyrrole-4-carboxylic acid ethyl esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarboxylic acid derivatives are influenced by their molecular structure. The presence of the ester group can affect properties such as solubility, boiling point, and melting point. These compounds have been studied for their ability to extract metals, with the pyridinecarboxylate esters showing substantial synergistic shifts in the pH values for the extraction of nickel and cobalt when combined with carboxylic acids . This indicates that the ester derivatives of pyridinecarboxylic acid can have significant applications in the field of metal extraction and purification.

科学研究应用

羧酸和酯的生物技术应用

基于从生物质中生产乳酸的生物技术路线

乳酸是一种通过发酵生物质中的糖产生的重要的羟基羧酸,可用作合成可生物降解聚合物和各种化学物质(如丙酮酸、丙烯酸和乳酸酯)的前体。这些衍生物(包括酯)突出了通过生物技术路线进行绿色化学应用的潜力 (Gao、Ma 和 Xu,2011 年)。

细菌中的羧酸酯水解酶活性位点、结构、功能和应用

本综述按结构和底物特异性对细菌羧酸酯水解酶 (CEH) 进行了分类,说明了它们由于能够催化羧酸酯水解成醇和酸而在工业过程中的广泛应用。CEH 的多样化结构和它们的生物技术应用突出了酯在科学研究中的多功能性 (Oh、Kim 和 Kim,2019 年)。

化学合成和生物活性

具有广泛生物活性的 1-茚满酮的合成

本综述详细介绍了 100 多种合成 1-茚满酮的方法,1-茚满酮是从包括羧酸和酯在内的各种起始材料制备的、具有抗病毒、抗炎和抗癌特性的有效化合物。与 1-茚满酮衍生物相关的生物活性突出了羧酸酯在合成生物活性化合物中的药用重要性 (Turek、Szczęsna、Koprowski 和 Bałczewski,2017 年)。

环境和健康观点

美国人群中邻苯二甲酸酯的发生和膳食暴露——背景综述

本综述讨论了邻苯二甲酸酯(用作增塑剂的 1,2-苯二甲酸二酯)在饮食中的发生以及评估其风险的监管框架。尽管膳食浓度较低,但持续的环境引入引发了对其健康影响的担忧,这表明了羧酸酯的环境意义 (Adenuga,2022 年)。

邻苯二甲酸酯的天然来源和生物活性

本综述确定了植物、藻类和微生物等天然来源中的邻苯二甲酸酯 (PAE),表明了可能的生物合成。PAE 表现出化感作用、抗菌和杀虫活性,挑战了 PAE 仅仅作为污染物的概念,并表明了它们在生态系统中的复杂作用 (Huang 等人,2021 年)。

属性

IUPAC Name |

ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h3,5H,2,4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDNIENYXPYYNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415631 |

Source

|

| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester | |

CAS RN |

57330-84-4 |

Source

|

| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。